Isobutyl (4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 2-aminothiazole. The 2-aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 2-aminothiazole derivatives have been synthesized and evaluated for their bioactive properties .Molecular Structure Analysis
The compound contains a thiazole ring, which consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .Scientific Research Applications
Antibacterial Properties
Research has demonstrated the synthesis and screening of various derivatives with piperazine nucleus for their antibacterial activity. For instance, novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus were synthesized and showed moderate activity against Bacillus subtilis and Escherichia coli, indicating their potential in developing antibacterial agents (Deshmukh et al., 2017).
Anticholinesterase Activity
Compounds bearing piperazine and thiocarbamate moieties, related to the chemical structure , were synthesized and evaluated for their anticholinesterase properties. This study found some derivatives to exhibit inhibitory effects comparable to Donepezil, highlighting their potential in treating conditions like Alzheimer's disease (Mohsen et al., 2014).
Antiamoebic Activity
Thiazolidinone derivatives have been synthesized and evaluated for their antiamoebic activity against Entamoeba histolytica. Some compounds demonstrated promising activity, offering a foundation for new treatments against amoebic infections (Mushtaque et al., 2012).
Anticancer and Antifilarial Agents
A study explored the synthesis of 2,4-disubstituted thiazoles and selenazoles, aiming at potential antitumor and antifilarial agents. One compound exhibited significant in vivo antifilarial activity, besides inhibiting leukemia cell proliferation, suggesting its dual therapeutic potential (Kumar et al., 1993).
DNA Binding and Anti-Cancer Studies
The synthesis and evaluation of 1,3,4-thiadiazole derivatives of ibuprofen and ciprofloxacin for their DNA binding capabilities and anticancer activities have been conducted. These studies revealed significant binding to DNA, with one compound showing potent anticancer activity against human hepatocellular carcinoma cell lines, further emphasizing the potential of such derivatives in cancer therapy (Farooqi et al., 2018).
Future Directions
Properties
IUPAC Name |
2-methylpropyl N-[4-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-15(2)13-30-22(29)24-21-23-18(14-31-21)12-20(28)26-10-8-25(9-11-26)19-6-4-17(5-7-19)16(3)27/h4-7,14-15H,8-13H2,1-3H3,(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUESNDWPGULMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=NC(=CS1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.